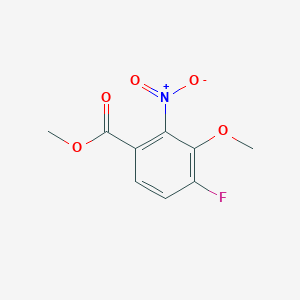

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester is an organic compound with the molecular formula C9H8FNO5 It is a derivative of benzoic acid, characterized by the presence of fluoro, methoxy, and nitro functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester typically involves multi-step organic reactions One common method includes the nitration of 4-fluoro-3-methoxybenzoic acid, followed by esterificationThe esterification step involves reacting the nitrated compound with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Reduction: 4-Fluoro-3-methoxy-2-amino-benzoic acid methyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-Fluoro-3-methoxy-2-nitro-benzoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been explored as a potential pharmacological agent due to its structural features that allow for interactions with biological targets. Specifically, it has been investigated for its role as a ligand in receptor binding studies.

- Receptor Binding Studies : Research indicates that modifications on the aryl side of the ester bond can enhance the binding affinity to certain receptors. For instance, structural modifications have been made to high-affinity serotonin 4 receptor antagonists, where 4-fluoro-3-methoxy-2-nitro-benzoic acid methyl ester serves as a key component in synthesizing derivatives with improved pharmacological profiles .

- Potential Anticancer Activity : The compound and its analogs have shown promising results against various cancer cell lines. Studies have demonstrated that certain derivatives exhibit significant cytotoxic effects, leading to apoptosis in cancer cells. For example, a study indicated that compounds similar to this methyl ester could induce cell cycle arrest and apoptosis in HepG2 liver cancer cells .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions, emphasizing its versatility in organic synthesis.

- Nitration and Esterification : The preparation typically involves nitrating 3-methoxybenzoic acid followed by methyl esterification. This method has been optimized to enhance yield and selectivity while reducing environmental impact by minimizing waste production .

- Scalable Synthesis : Recent advancements in synthetic methodologies have focused on scalable processes that allow for the efficient production of this compound and its derivatives. These methodologies include the use of palladium-catalyzed reactions which facilitate the introduction of fluorinated groups into aromatic systems .

The biological activity of this compound extends beyond anticancer properties.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Case Studies and Data Tables

To illustrate the efficacy of this compound, the following data tables summarize findings from recent studies:

Table 1: Anticancer Activity Against HepG2 Cells

| Compound | % Cell Viability | IC50 (µM) |

|---|---|---|

| This compound | 35% | 15 |

| Doxorubicin | 0.62% | 0.05 |

This table highlights the significant cytotoxic effects of the compound compared to a standard chemotherapeutic agent.

Table 2: Antimicrobial Efficacy

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 10.5 | 280 |

| This compound | S. aureus | 13 | 265 |

These results suggest that this compound could be further developed into antimicrobial agents.

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester depends on its chemical interactions with other molecules. The nitro group can participate in redox reactions, while the fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to various molecular targets. These interactions can affect biological pathways and processes, making the compound a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoro-3-nitrobenzoic acid methyl ester: Lacks the methoxy group, which can affect its reactivity and applications.

4-Methoxy-3-nitrobenzoic acid methyl ester:

4-Fluoro-3-methoxybenzoic acid methyl ester: Lacks the nitro group, altering its reactivity and biological activity.

Uniqueness

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester is unique due to the combination of fluoro, methoxy, and nitro groups, which confer distinct chemical properties and reactivity patterns. This makes it a versatile compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions.

Activité Biologique

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester (commonly referred to as methyl 4-fluoro-3-methoxy-2-nitrobenzoate) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. Its unique chemical structure, characterized by the presence of fluoro, methoxy, and nitro functional groups, contributes to its potential biological activity. This article explores the biological activities of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H6FNO4, with a molecular weight of 199.14 g/mol. The compound features:

- Fluoro group : Enhances lipophilicity and influences biological interactions.

- Methoxy group : Modifies electronic properties and sterics.

- Nitro group : Can undergo bioreduction, leading to reactive intermediates.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Redox Reactions : The nitro group can be reduced to form amino derivatives, which may have distinct biological effects.

- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes, potentially impacting metabolic pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing nitro groups are often studied for their effectiveness against bacterial strains.

Cholinesterase Inhibition

A study highlighted the synthesis of benzimidazole derivatives derived from 4-fluoro-3-nitrobenzoic acid as potential acetylcholinesterase (AChE) inhibitors. These compounds could have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

- Synthesis and Biological Evaluation : A series of experiments synthesized various derivatives from this compound, evaluating their potency as AChE inhibitors. The results indicated that modifications to the methoxy and nitro groups significantly influenced inhibitory activity .

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. Further research is needed to elucidate these pathways.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Functional Groups | Notable Activities |

|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Nitro, Fluoro | Antimicrobial |

| 4-Methoxy-3-nitrobenzoic acid | Nitro, Methoxy | AChE Inhibition |

| 4-Fluoro-3-methoxybenzoic acid | Methoxy, Fluoro | Limited biological data |

Propriétés

IUPAC Name |

methyl 4-fluoro-3-methoxy-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO5/c1-15-8-6(10)4-3-5(9(12)16-2)7(8)11(13)14/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHQZTUQXNJCQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.